1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione, also known as leflunomide, is a drug that is used to treat rheumatoid arthritis and psoriatic arthritis. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of rheumatoid arthritis.
Wirkmechanismus
Leflunomide works by inhibiting dihydroorotate dehydrogenase, an enzyme that is involved in the synthesis of pyrimidines, which are essential components of DNA and RNA. By inhibiting this enzyme, 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione reduces the proliferation of T cells, which leads to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects:
Leflunomide has been shown to reduce inflammation and joint damage in patients with rheumatoid arthritis and psoriatic arthritis. It has also been shown to improve symptoms and reduce relapse rates in patients with multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione is that it is a relatively safe and well-tolerated drug, with few serious side effects. However, it can take several weeks or months to achieve its full therapeutic effect, which may limit its usefulness in acute settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce its side effects. Another area of interest is the exploration of its potential use in the treatment of other autoimmune diseases, such as lupus or inflammatory bowel disease. Finally, there is ongoing research into the mechanism of action of 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione, which could lead to the development of new drugs that target similar pathways.
Synthesemethoden
The synthesis of 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione involves the reaction of 2-cyano-3-hydroxy-N-(4-methylphenyl) but-2-enamide with iodobenzene in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with sodium hydroxide to obtain 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
Leflunomide has been extensively studied for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and multiple sclerosis. It has been shown to inhibit the proliferation of T cells, which play a key role in the development of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(2-iodophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO2/c1-12-6-8-13(9-7-12)10-14-11-17(21)20(18(14)22)16-5-3-2-4-15(16)19/h2-9,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSSNAFFGWGNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Iodophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.